molecular formula C12H17BFNO2 B14084808 (2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid

(2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid

Cat. No.: B14084808
M. Wt: 237.08 g/mol
InChI Key: HWYUKAWAMJGTRH-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H17BFNO2 and a molecular weight of 237.08 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the reaction of 2-fluoro-4-nitrophenylboronic acid with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both the fluorine atom and the piperidine moiety, which confer specific reactivity and properties. The combination of these functional groups makes it particularly useful in Suzuki-Miyaura coupling reactions and other applications where both electronic and steric effects are important .

Properties

Molecular Formula

C12H17BFNO2

Molecular Weight

237.08 g/mol

IUPAC Name

[2-fluoro-4-(4-methylpiperidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C12H17BFNO2/c1-9-4-6-15(7-5-9)10-2-3-11(13(16)17)12(14)8-10/h2-3,8-9,16-17H,4-7H2,1H3

InChI Key

HWYUKAWAMJGTRH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCC(CC2)C)F)(O)O

Origin of Product

United States

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